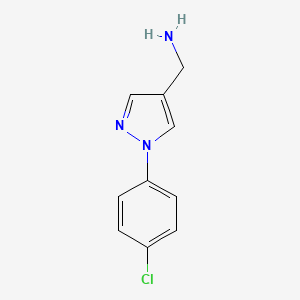

(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(4-chlorophenyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQNZOAYORCEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to introduce the methanamine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

This compound is an organic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methanamine group. It has potential applications across chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a building block in synthesizing complex molecules. Its structure allows creating diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays. The primary targets of this compound are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha. The compound interacts with its targets, potentially altering their function, and may influence cellular processes regulated by these proteins. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties and may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders. Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties, inducing apoptosis in cancer cells and inhibiting growth through mechanisms like microtubule destabilization and topoisomerase inhibition.

Industry

In the industrial sector, the compound is used in developing advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

This compound has garnered attention for its potential biological activities. The pyrazole ring is known for its diverse biological activities, and the chlorophenyl group enhances its reactivity and interactions with biological targets.

Anticancer Properties

Pyrazole derivatives, including this compound, exhibit significant anticancer properties. Compounds structurally related to this pyrazole have shown promising results in inhibiting various cancer cell lines. Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit growth through various mechanisms such as microtubule destabilization and topoisomerase inhibition.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common oxidizing agents include potassium permanganate and hydrogen peroxide . Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions. The major products formed from these reactions include various substituted pyrazoles, amines, and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methanamine

- Molecular Formula : C₁₀H₁₀ClN₃

- Molecular Weight : 207.66 g/mol

- CAS Registry Number : 400877-37-4

Structural Features : - A pyrazole core substituted with a 4-chlorophenyl group at position 1 and a primary amine (-CH₂NH₂) at position 4.

- The 4-chlorophenyl group confers electron-withdrawing properties, while the methanamine moiety provides a site for hydrogen bonding or salt formation.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the Amine Group

Core Heterocycle Variations

Key Research Findings

Biological Activity :

- Pyrazole derivatives with primary amines (e.g., the target compound) show higher binding affinity to acetylcholinesterase compared to secondary amines, likely due to stronger hydrogen-bonding interactions .

- Chlorine substitution at the para position enhances stability against oxidative degradation compared to methoxy or nitro groups .

Physicochemical Properties :

- Lipophilicity (logP) decreases in the order: halogenated > methoxylated > pyridinyl-substituted compounds .

- Compounds with extended alkyl chains (e.g., ethanamine derivatives) exhibit lower aqueous solubility but improved membrane penetration .

Synthetic Utility: The target compound serves as a precursor for fragment-based drug discovery, particularly in Notum inhibitor development . Secondary amine derivatives are more amenable to reductive amination reactions, enabling library diversification .

Biological Activity

(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine, a compound characterized by its unique pyrazole structure and chlorophenyl substitution, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl group that enhances its reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to this pyrazole have shown promising results in inhibiting various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | Induces apoptosis |

| Compound B | HeLa | 7.01 | Microtubule disassembly |

| Compound C | MCF-7 | 14.31 | Topoisomerase II inhibition |

Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit growth through various mechanisms such as microtubule destabilization and topoisomerase inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit inflammatory mediators in vitro. The mechanism often involves modulation of signaling pathways related to inflammation.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibition capabilities. It is believed to interact with specific enzymes, potentially leading to therapeutic applications in conditions where enzyme activity contributes to pathology.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:

- Receptor Binding : The compound may interact with receptors involved in cell signaling pathways, modulating their activity.

- Enzyme Interaction : It can inhibit the activity of enzymes critical for cancer progression or inflammatory responses.

Research suggests that the binding affinity of this compound to its targets is influenced by the presence of the chlorophenyl group, which enhances its lipophilicity and facilitates cellular uptake .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Xia et al. Study : This research focused on the synthesis and evaluation of pyrazole derivatives for antitumor activity. One derivative demonstrated significant growth inhibition in A549 cell lines with an IC50 value of 49.85 µM .

- Koca et al. Study : Investigated a series of pyrazole derivatives for their anticancer potential against various cell lines, revealing that certain compounds exhibited notable inhibitory effects on kinase activity .

- Balbi et al. Study : Developed pyrazole scaffolds that showed significant binding to tubulin proteins, leading to microtubule disassembly and subsequent apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.